Schisandrolic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

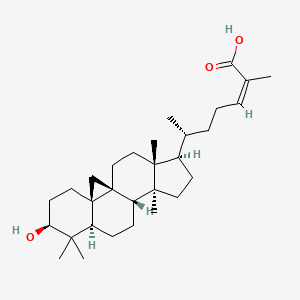

Schisandrolic acid is a naturally derived bioactive constituent extracted from the Schisandra genus, particularly Schisandra chinensis. This compound is renowned for its exceptional antioxidant and anti-inflammatory properties. It belongs to the class of cycloartane triterpenoids and has been the subject of various phytochemical and biological studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of schisandrolic acid typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the fruits of Schisandra chinensis using solvent extraction methods. The process involves drying the fruits, followed by extraction with solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The fruits are harvested, dried, and processed in large extraction units. The use of advanced chromatographic techniques ensures the purity and yield of this compound suitable for pharmaceutical and research purposes.

Chemical Reactions Analysis

Types of Reactions: Schisandrolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct biological activities .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the chemical behavior of cycloartane triterpenoids.

Biology: Schisandrolic acid exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer research.

Medicine: Its antioxidant and anti-inflammatory properties are being explored for therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions.

Industry: this compound is used in the formulation of dietary supplements and herbal medicines due to its health benefits.

Mechanism of Action

The mechanism of action of schisandrolic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Isoschisandrolic Acid: Another cycloartane triterpenoid isolated from Schisandra propinqua, exhibiting similar cytotoxic activity.

Schizandronic Acid: A related compound with a similar cycloartane skeleton, involved in the biosynthesis of this compound.

Uniqueness: this compound is unique due to its specific structural features and the combination of antioxidant, anti-inflammatory, and cytotoxic activities. Its distinct molecular structure allows for diverse biological interactions, making it a valuable compound for research and therapeutic applications.

Biological Activity

Schisandrolic acid, a cycloartane triterpenoid derived from the plant Schisandra propinqua, has garnered attention for its potential biological activities, particularly in cancer treatment and cellular protection. This article explores the compound's cytotoxic effects, mechanisms of action, and broader implications in medicinal applications.

Overview of this compound

- Chemical Structure : this compound is classified as a cycloartane triterpenoid, characterized by a complex ring structure that contributes to its biological activity.

- Source : Isolated from Schisandra propinqua, a member of the Schisandraceae family, known for its traditional medicinal uses.

Cytotoxic Activity

Research indicates that this compound exhibits moderate cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxic effects:

| Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 21 | Induction of apoptosis via G0/G1 arrest |

| Normal Mouse Hepatocytes | 105 | Bi-directional effect; inhibited at high doses |

- Cell Cycle Arrest : Studies show that this compound induces G0/G1 phase arrest in HepG2 cells, leading to apoptosis. The cleavage of poly-ADP-ribose polymerase (PARP) was observed, indicating activation of apoptotic pathways .

- Apoptosis Induction : The compound triggers apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), as evidenced by changes in the Bax/Bcl-2 ratio .

Study 1: Cytotoxic Effects on Cancer Cells

A study published in Chemotherapy evaluated the cytotoxic effects of this compound on several cancer cell lines, including HepG2 and HL-60. The results demonstrated that:

- This compound exhibited significant cytotoxicity with an IC50 value of 21 μg/ml against HepG2 cells.

- Morphological changes indicative of apoptosis were observed, including cell shrinkage and membrane blebbing .

Study 2: In Vivo Tumor Inhibition

In an animal model using implanted H22 hepatoma cells, this compound showed dose-dependent inhibition of tumor growth. This indicates its potential application as an anti-cancer agent in therapeutic settings.

Broader Biological Activities

Beyond its cytotoxic properties, this compound has been implicated in various biological activities:

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and neuroinflammation.

- Liver Protection : Given its hepatoprotective effects observed in vitro, this compound may offer therapeutic benefits for liver-related diseases .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

InChI Key |

CYHOTEDWAOHQLA-DZQGXPSPSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.